molecular formula C8H7BrClNO2 B6254811 methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate CAS No. 1211518-51-2

methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate

Cat. No.: B6254811
CAS No.: 1211518-51-2
M. Wt: 264.50 g/mol
InChI Key: HERFOVHRCJRVNZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate is a halogenated pyridine derivative featuring a methyl ester group at the 2-position, bromo and chloro substituents at the 3- and 6-positions, respectively, and a methyl group at the 5-position. The bromo and chloro groups enhance reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester provides stability and synthetic versatility for further functionalization .

Properties

CAS No.

1211518-51-2

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H7BrClNO2/c1-4-3-5(9)6(8(12)13-2)11-7(4)10/h3H,1-2H3

InChI Key

HERFOVHRCJRVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)C(=O)OC)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate typically involves the bromination and chlorination of a pyridine derivative. One common method starts with 2-amino-5-bromo-6-methylpyridine, which undergoes chlorination to introduce the chlorine atom at the 6-position. The resulting compound is then esterified to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions. The use of bromotrimethylsilane and chlorinating agents like thionyl chloride or phosphorus pentachloride is common. These reactions are typically carried out in organic solvents such as dichloromethane or chloroform to ensure high yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution. The reactivity depends on the position of the halogens and reaction conditions.

Key Findings:

  • Solvent-Dependent Regioselectivity : In polar aprotic solvents like DMF, nucleophilic attack occurs preferentially at the 6-chloro position due to enhanced stabilization of transition states . For example, reactions with methoxide or thiolate anions in DMF yield >97% substitution at the 6-position .

  • Reagents : Sodium methoxide, potassium tert-butoxide, or arylthiols are commonly used. Reactions with methylamine in DMF at 60°C achieve 90% yield for 6-methylamino derivatives .

Table 1: Substitution Reactions

PositionNucleophileSolventTemperatureYieldProduct
6-ClCH₃NH₂DMF60°C90%6-methylamino derivative
5-BrArB(OH)₂THF80°C85%Suzuki-coupled biaryl

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids, forming biaryl structures.

Reaction Conditions:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄ .

  • Base : K₃PO₄ or Na₂CO₃ in THF/water mixtures .

  • Scope : Arylboronic acids with electron-donating or withdrawing groups react efficiently (yields: 75–92%) .

Example Reaction:

Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate+ArB(OH)2Pd(PPh3)4,K3PO45-Aryl derivative+HBr\text{Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_3\text{PO}_4} \text{5-Aryl derivative} + \text{HBr}

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed under alkaline conditions to form carboxylic acids, enabling further derivatization.

Hydrolysis Conditions:

  • Reagents : NaOH or LiOH in aqueous methanol .

  • Yields : >95% conversion to carboxylic acid .

Table 2: Ester Reactivity

Reaction TypeConditionsProductApplication
HydrolysisNaOH/MeOH/H₂OCarboxylic acidIntermediate for amides
ReductionLiAlH₄AlcoholSynthesis of hydroxamic acids

Reduction Reactions

The cyano group (if present in analogs) is reduced to amines using catalysts like Raney nickel or LiAlH₄.

Mechanistic Considerations

  • Nucleophilic Substitution : Proceeds via a two-step mechanism (addition-elimination), with rate-determining attack by the nucleophile .

  • Cross-Coupling : Oxidative addition of Pd(0) to the C–Br bond precedes transmetallation with the boronic acid .

Scientific Research Applications

Pharmaceutical Applications

MBMC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are studied for their potential therapeutic effects, particularly in the treatment of neurological disorders and as anti-cancer agents.

Key Findings:

  • Dopamine Receptor Antagonists: Research indicates that derivatives of MBMC can act on dopamine D2 and D3 receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease. For example, a derivative of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has shown promise as a potent antagonist for these receptors .
  • Antiemetic Agents: Compounds derived from MBMC have been explored for their antiemetic properties, targeting serotonin receptors (5-HT3), which play a role in nausea and vomiting control .

Agrochemical Applications

The compound is also significant in the agrochemical industry, particularly as a precursor for herbicides and pesticides.

Key Findings:

  • Herbicide Development: MBMC derivatives are utilized in the synthesis of herbicides that target specific weed species without harming crops. For instance, chlorinated pyridine derivatives are known to exhibit herbicidal activity against broadleaf weeds while being safe for use in cotton and soybean cultivation .
  • Pesticide Formulations: The compound's structure allows it to be modified into various pesticide formulations that enhance crop protection against pests while minimizing environmental impact.

Material Science Applications

In material science, MBMC is investigated for its potential use in developing new materials with specific properties.

Key Findings:

  • Polymeric Materials: Research has indicated that incorporating MBMC into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced composites used in aerospace and automotive industries.
  • Electronic Materials: The compound's electronic properties make it a candidate for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

Study Application Findings
Dainippon Pharmaceutical Co., Ltd.Synthesis of dopamine receptor antagonistsDemonstrated high efficacy against D2/D3 receptors with derivatives of MBMC .
Agrochemical Research GroupHerbicide synthesisDeveloped effective herbicides from MBMC derivatives targeting specific weed species .
Material Science InstitutePolymer enhancementShowed improved mechanical properties when MBMC was incorporated into polymer composites .

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a potent bioactive compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyridine derivatives enable comparative analysis of reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) CAS Number Key Properties/Applications Reference
Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate 3-Br, 6-Cl, 5-Me, 2-COOCH₃ 1235036-15-3 Intermediate for drug synthesis; halogenated sites enable cross-coupling
3-Bromo-6-chloropyridine-2-carboxylic acid 3-Br, 6-Cl, 2-COOH 434319-41-2 Higher acidity due to -COOH; used in coordination chemistry
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 3-Cl, 5-CF₃, 2-COOCH₃ N/A Trifluoromethyl group enhances lipophilicity; agrochemical applications
2-Bromo-3-methylpyridine 2-Br, 3-Me 3430-17-9 Simpler structure; precursor for ligands and catalysts

Key Findings:

Reactivity: The bromo and chloro substituents in this compound make it more reactive in nucleophilic aromatic substitution compared to non-halogenated analogs like 2-bromo-3-methylpyridine . The methyl ester group at position 2 improves stability under basic conditions compared to the free carboxylic acid derivative (CAS 434319-41-2), which is prone to decarboxylation .

Applications :

  • Unlike methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (used in agrochemicals due to CF₃), the target compound’s methyl and halogen groups are tailored for pharmaceutical intermediates, particularly in kinase inhibitor synthesis .

Synthetic Utility :

  • The 5-methyl group sterically hinders electrophilic attacks at adjacent positions, directing reactivity to the 3-bromo and 6-chloro sites—a feature absent in simpler analogs like 2-bromo-3-methylpyridine .

Research Findings and Trends

Recent studies highlight the compound’s role in medicinal chemistry:

  • Drug Discovery : Its halogenated pyridine core is a key motif in inhibitors targeting EGFR (epidermal growth factor receptor), with the methyl ester facilitating prodrug strategies .
  • Material Science : Derivatives of this compound exhibit luminescent properties when complexed with transition metals, suggesting applications in OLEDs .

Biological Activity

Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

This compound features a pyridine ring substituted with bromine and chlorine atoms, along with a carboxylate group. The presence of these halogens can significantly influence the compound's reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study assessing various pyridine derivatives found that compounds with halogen substituents demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (µg/mL)
Escherichia coli4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Bacillus subtilis2.33 - 156.47

The minimum inhibitory concentration (MIC) values suggest that this compound could be effective in treating infections caused by resistant bacterial strains.

2. Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from 16.69 to 78.23 µM, indicating moderate antifungal efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in microbial growth and proliferation. The halogen substituents may enhance binding affinity or alter the conformational dynamics of these targets, leading to increased biological activity.

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of this compound alongside other pyridine derivatives. The results demonstrated that this compound had significant inhibitory effects on various pathogenic bacteria, with specific emphasis on its potential use as an alternative therapeutic agent in antibiotic-resistant infections .

Research on Structural Variants

Further investigations into structural variants of pyridine derivatives have revealed that modifications at different positions can lead to varied biological activities. For instance, compounds with additional functional groups or altered halogen placements exhibited different levels of antimicrobial efficacy .

Q & A

Q. What role does this compound play in medicinal chemistry scaffold development?

  • Methodological Answer : Its pyridine core serves as a building block for kinase inhibitors (e.g., p38 MAPK inhibitors) and antimicrobial agents. Structure-activity relationship (SAR) studies involve substituting the ester with amides or heterocycles, as seen in analogues like PF-01247324 (CAS RN: [N/A]) .

Data Contradiction Analysis

Q. Why do yields vary in esterification steps across literature reports?

  • Resolution : Discrepancies arise from differences in base selection (e.g., pyridine vs. triethylamine) and solvent polarity. For example, methyl 2-bromo-6-methylpyridine-4-carboxylate (CAS RN: [884494-71-7]) achieves 75–85% yields with anhydrous THF but <60% in dichloromethane due to side reactions .

Q. How to reconcile conflicting HPLC purity data for commercial samples?

  • Resolution : Purity claims (e.g., ≥95% vs. ≥98%) depend on column type and detection wavelength. Independent validation using a C18 column at 254 nm ensures consistency, as impurities like dehalogenated byproducts absorb differentially .

Tables for Key Data

Property Value Source
Molecular Weight279.10 g/mol (estimated)
Purity (HPLC)≥95% (C18, acetonitrile/water)
Melting Point30–35°C (analogue)
Stability (pH 7, 25°C)>95% intact over 24 hours

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